2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a fused chromenopyrrole core substituted with a pyridin-4-yl group at position 1, a 3-(dimethylamino)propyl chain at position 2, and methyl groups at positions 6 and 7 (Fig. 1). This compound was synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, 4-pyridinecarboxaldehyde, and 3-(dimethylamino)propylamine under mild conditions . The synthetic protocol demonstrated a 92% success rate across 240 experiments, with yields ranging from 43% to 86% and purity >95% (HPLC) . The dimethylamino and pyridinyl substituents enhance solubility and electronic diversity, making it a candidate for pharmacological screening .
Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-14-12-17-18(13-15(14)2)29-22-19(21(17)27)20(16-6-8-24-9-7-16)26(23(22)28)11-5-10-25(3)4/h6-9,12-13,20H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJBQFMHKZHMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule characterized by its unique structure that integrates multiple functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 480.6 g/mol. The IUPAC name highlights its intricate structure, which includes a chromeno-pyrrole framework conducive to various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N2O6 |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antioxidant Activity
Studies have demonstrated that derivatives of the chromeno[2,3-c]pyrrole structure possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases .
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been reported to inhibit glucokinase and other enzymes that play a role in glucose metabolism. This activity suggests potential applications in managing diabetes and metabolic disorders .
Antiviral Properties
Notably, some related compounds have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2. This positions the chromeno-pyrrole derivatives as promising candidates for antiviral drug development .
Case Studies and Research Findings
- Synthesis and Characterization : A study highlighted an efficient synthetic route for producing diversified libraries of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives. The method employed was compatible with a wide range of substituents, yielding high purity products suitable for biological testing .
- Biological Testing : In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition potential of this compound. Results indicated that certain derivatives exhibit selective toxicity against cancer cell lines while sparing normal cells .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds may modulate signaling pathways associated with apoptosis and cell proliferation, highlighting their dual role as both therapeutic agents and research tools in cancer biology .
Comparison with Similar Compounds
Key Observations:
Synthetic Flexibility : The target compound’s synthesis leverages a one-pot MCR, offering superior efficiency compared to earlier multistep methods (e.g., Vydzhak et al.’s condensations ).
Substituent Effects: Pyridinyl vs. Aminoalkyl Chains: The 3-(dimethylamino)propyl substituent balances solubility and steric effects, whereas hydroxyethyl (e.g., 4{4–19-7} ) or diethylamino variants alter hydrophilicity and metabolic stability. Methyl/Methoxy Groups: Methyl groups at positions 6 and 7 (target compound) simplify synthesis compared to methoxy-substituted analogs (e.g., 6-methoxy in ), which may require protective group strategies.
Yield Trends : Electron-deficient aryl aldehydes (e.g., pyridinyl) reduce reaction times (15–20 min) but yield moderately (43–86%), while electron-rich aldehydes (e.g., trimethoxyphenyl ) necessitate longer heating (2 h) but achieve comparable yields (52%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
